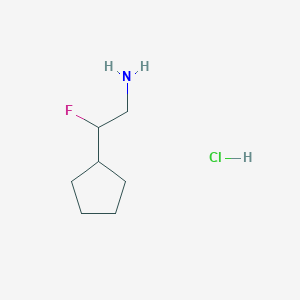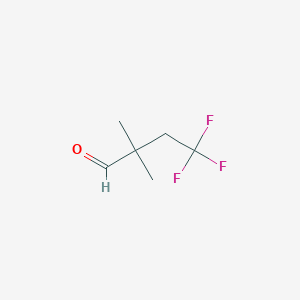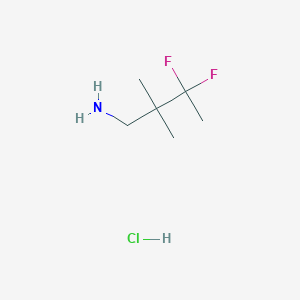
3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride
Vue d'ensemble
Description
3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1781610-28-3 . It is a powder with a molecular weight of 173.63 .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride is1S/C6H13F2N.ClH/c1-5(2,3)6(7,8)4-9;/h4,9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride is a powder that should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Application of Difluorinated Compounds
Stereochemistry and Oxidative Addition Reactions : Astakhova et al. (2017) explored the stereochemistry and mechanisms of oxidative 1,4-addition reactions involving difluorinated amides and dienes, suggesting a potential interest in the synthesis and reactivity of fluorinated compounds for various applications, including material science and pharmaceuticals (Astakhova, Moskalik, Sterkhova, & Shainyan, 2017).
Protective Strategies for Sulfonic Acids : Seeberger et al. (2007) developed a new method for protecting sulfonic acids using the "safety-catch" principle, which could be related to protecting functional groups in complex molecule synthesis, demonstrating the versatility in the synthesis of fluorinated compounds and their derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Advancements in Difluorinated Amines Synthesis
- Catalyst-Free Domino Reactions : Zhao et al. (2020) reported on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, showcasing the synthesis of difluorinated amines and their potential in creating complex organic molecules with specific biological activities (Zhao, Wang, Liu, Geng, & Wang, 2020).
Chemical and Physical Properties of Related Compounds
- Polyimide Synthesis and Properties : Chung and Hsiao (2008) synthesized novel organosoluble fluorinated polyimides, highlighting the relevance of fluorinated compounds in developing materials with exceptional properties, such as low moisture absorption and low dielectric constants, which may inform the applications of difluorinated amines in material science (Chung & Hsiao, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-difluoro-2,2-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-5(2,4-9)6(3,7)8;/h4,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCLJTOFWGDQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(C)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




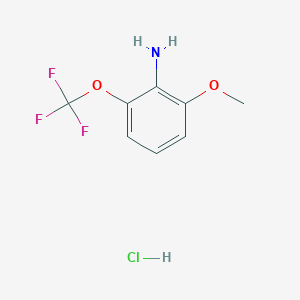
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole](/img/structure/B1435816.png)
![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)
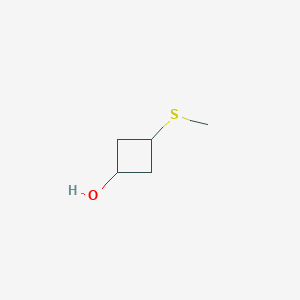
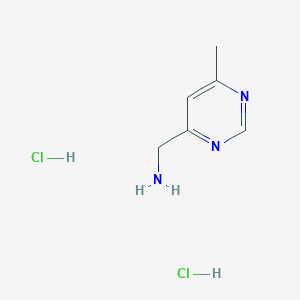
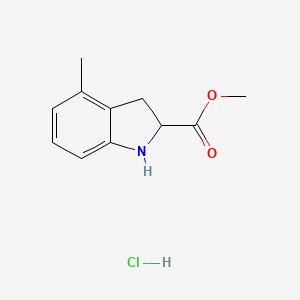
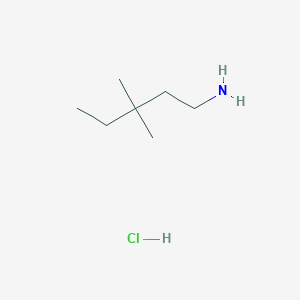
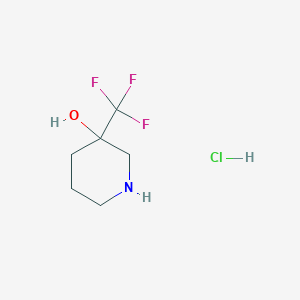

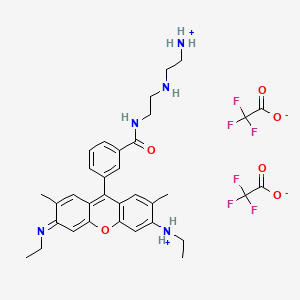
![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)
